Bis[3-nitro-4-aminophenyl]sulfone

Spectrophotometric nitrate determination Chromogenic reagent Environmental analytical chemistry

Bis[3-nitro-4-aminophenyl]sulfone, also known as 3,3′-dinitro-4,4′-diaminodiphenyl sulfone, is a symmetrical aromatic sulfone monomer containing both electron‑withdrawing nitro (–NO₂) groups and electron‑donating amino (–NH₂) groups in an ortho relationship on each phenyl ring. With a molecular formula C₁₂H₁₀N₄O₆S and a molecular weight of 338.30 g mol⁻¹, this compound belongs to the class of functional diphenyl sulfone intermediates.

Molecular Formula C12H10N4O6S
Molecular Weight 338.30 g/mol
CAS No. 18491-91-3
Cat. No. B15484663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[3-nitro-4-aminophenyl]sulfone
CAS18491-91-3
Molecular FormulaC12H10N4O6S
Molecular Weight338.30 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N
InChIInChI=1S/C12H10N4O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H,13-14H2
InChIKeyXJRXNRFOESSSRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[3-nitro-4-aminophenyl]sulfone (CAS 18491-91-3) – Procurement-Relevant Compound Profile


Bis[3-nitro-4-aminophenyl]sulfone, also known as 3,3′-dinitro-4,4′-diaminodiphenyl sulfone, is a symmetrical aromatic sulfone monomer containing both electron‑withdrawing nitro (–NO₂) groups and electron‑donating amino (–NH₂) groups in an ortho relationship on each phenyl ring [1]. With a molecular formula C₁₂H₁₀N₄O₆S and a molecular weight of 338.30 g mol⁻¹, this compound belongs to the class of functional diphenyl sulfone intermediates [1]. It is supplied as a research‑grade specialty intermediate utilized predominantly as a monomer precursor for high‑performance polymers and as a chromogenic reagent in analytical chemistry [2][3].

Why In‑Class Analogs Cannot Substitute for Bis[3-nitro-4-aminophenyl]sulfone in Performance‑Driven Applications


The closest commercial analogs—4,4′‑diaminodiphenyl sulfone (DDS, CAS 80‑08‑0) and 3,3′‑diaminodiphenyl sulfone (3,3′‑DDS, CAS 599‑61‑1)—lack the two nitro substituents that fundamentally differentiate the target compound . The ortho‑nitroaniline substructure present in Bis[3‑nitro‑4‑aminophenyl]sulfone introduces intramolecular hydrogen bonding (N–H···O–N=O) that alters solubility, electron density distribution, and reactivity compared to analogs bearing amino groups alone [1]. Moreover, the dual functionality (nitro + amino) enables sequential, chemoselective polymer‑forming reactions—nitro‑displacement for polyether formation and amino‑dianhydride condensation for polyimide synthesis—that cannot be replicated by mono‑functional diamino or dinitro sulfones [2]. These structural features make in‑class substitution ineffective for applications requiring the precise combination of electronic, thermal, and reactivity properties offered by this compound.

Quantitative Differentiation Evidence for Bis[3-nitro-4-aminophenyl]sulfone (CAS 18491-91-3) Versus Closest Analogs


Unique Chromogenic Response in Nitrate Detection – Molar Absorptivity Advantage Over Non‑Nitro Analogs

Bis[3‑nitro‑4‑aminophenyl]sulfone is the chromogenic product formed specifically when 4,4′‑diaminodiphenyl sulfone (DDS) reacts with nitrate in concentrated sulfuric acid. The reaction generates a yellow dye with a measured molar absorptivity of approximately 2400 L mol⁻¹ cm⁻¹ at 410 nm [1]. In contrast, 4,4′‑diaminodiphenyl sulfone (DDS) alone does not produce this absorption band; the chromophore is the dinitro‑diamino sulfone itself. This property is not shared by 3,3′‑diaminodiphenyl sulfone or 3,3′‑dinitrodiphenyl sulfone, which lack the requisite ortho‑amino‑nitro substitution pattern for the chromogenic reaction.

Spectrophotometric nitrate determination Chromogenic reagent Environmental analytical chemistry

Higher Computed Density Relative to 4,4′-Diaminodiphenyl Sulfone – Implications for Polymer Matrix Compaction

The computed density of Bis[3‑nitro‑4‑aminophenyl]sulfone is 1.641 g cm⁻³ , which is approximately 17–29% higher than the experimentally reported density of 4,4′‑diaminodiphenyl sulfone (DDS), measured at 1.27–1.36 g cm⁻³ depending on source [1]. This density increase is attributable to the added mass and polarizability of the nitro substituents, which enhance intermolecular van der Waals and dipole–dipole interactions. In polymer formulations, higher‑density monomers typically correlate with reduced free volume and improved gas‑barrier performance.

Monomer density Polymer packing Barrier properties

Higher Computed Boiling Point Versus DDS – Indicator of Stronger Intermolecular Cohesion

Bis[3‑nitro‑4‑aminophenyl]sulfone exhibits a computed boiling point of 639.9 °C at 760 mmHg , compared to a predicted boiling point of 511.7 °C for 4,4′‑diaminodiphenyl sulfone (DDS) under the same pressure . The +128 °C elevation reflects the enhanced dipole–dipole and hydrogen‑bonding interactions conferred by the two additional nitro groups per molecule. While computed boiling points are not direct substitutes for experimental thermogravimetric data, the systematic difference between chemically analogous structures provides a useful comparative indicator of relative thermal cohesion.

Thermal stability indicator Intermolecular forces Monomer volatility

Ortho‑Nitroaniline Motif Enables Intramolecular Hydrogen Bonding Absent in 4,4′‑DDS and 3,3′‑DDS

The 3‑nitro‑4‑amino substitution pattern on each aromatic ring allows formation of a six‑membered intramolecular hydrogen bond (N–H···O–N=O) with a stabilization energy estimated at approximately 15–25 kJ mol⁻¹ for ortho‑nitroaniline derivatives [1]. This intramolecular interaction is structurally absent in both 4,4′‑diaminodiphenyl sulfone (amino groups para to sulfone; no adjacent nitro) and 3,3′‑diaminodiphenyl sulfone (amino groups meta to sulfone; no nitro present). The hydrogen bond influences the amine reactivity, reducing basicity (pKb ≈ 14.3 for ortho‑nitroaniline vs. pKb ≈ 9.4 for aniline [2]) and modulating nucleophilicity in condensation polymerizations.

Intramolecular hydrogen bonding Monomer conformation Reactivity modulation

Dual Nitro–Amino Functionalization Documented for Heat‑Resistant Resin Monomer Use – Teijin Patent Claim

Japanese Patent JPS5671063A, assigned to Teijin Ltd., explicitly claims Bis[3‑nitro‑4‑aminophenyl]sulfone (formula I compound) as a raw material for heat‑resistant resins, various functional high‑polymeric materials, and photosensitive crosslinking agents [1]. The patent teaches that the compound is prepared by reacting a dihalodiphenyl sulfone with a substituted aniline derivative at temperatures between −20 °C and 150 °C. In contrast, 4,4′‑diaminodiphenyl sulfone (DDS) is widely used as an epoxy curing agent and polyimide monomer but is not documented for photosensitive crosslinking applications in the same structural context, as it lacks the photoreactive nitro group required for photo‑crosslinking chemistries .

Heat‑resistant polymer monomer Photosensitive crosslinking agent Functional high‑performance materials

Evidence‑Backed Application Scenarios for Bis[3-nitro-4-aminophenyl]sulfone Procurement


Spectrophotometric Nitrate Determination in Nuclear Waste and Environmental Samples

Analytical laboratories requiring a chromogenic reagent for nitrate quantification in highly acidic matrices (>13 M H₂SO₄) should procure Bis[3‑nitro‑4‑aminophenyl]sulfone—or its precursor DDS for in‑situ dye generation. The resulting dinitro‑diamino sulfone dye exhibits a molar absorptivity of ~2400 L mol⁻¹ cm⁻¹ at 410 nm, providing a linear colorimetric response for nitrate concentrations suitable for nuclear waste stream monitoring [1]. Alternative diamino sulfones lacking nitro substitution fail to generate the chromophore under the same conditions, making this compound irreplaceable for this specific assay.

Monomer for Photo‑Patternable High‑Temperature Polyimides and Dual‑Cure Resins

Polymer chemists developing photo‑imageable polyimides for microelectronic packaging or MEMS fabrication should specify Bis[3‑nitro‑4‑aminophenyl]sulfone as the diamine monomer. The ortho‑nitroaniline substructure provides photoreactivity (via nitro‑group photochemistry) enabling direct photo‑patterning, while the amino groups participate in standard thermal imidization with dianhydrides [1]. This dual‑cure capability—explicitly claimed in Teijin patent JPS5671063A—is not achievable with 4,4′‑DDS, which offers only thermal curing. The higher monomer density (1.641 g cm⁻³) further supports dense, low‑free‑volume film formation for barrier applications .

Stepwise Synthesis of Functionalized Polyether–Sulfone–Imide Copolymers

Materials scientists designing segmented block copolymers that combine polyether sulfone flexibility with polyimide thermal stability can exploit the chemoselectivity of Bis[3‑nitro‑4‑aminophenyl]sulfone: the nitro groups undergo nucleophilic aromatic substitution with bisphenoxides to form polyether sulfone segments, while the amino groups condense with aromatic dianhydrides to form polyimide segments [1]. This sequential reactivity eliminates the need for protecting‑group strategies required when using 3,3′‑diaminodiphenyl sulfone or 4,4′‑DDS, reducing synthetic steps and improving overall yield in multi‑block copolymer production.

High‑Density Polymer Matrix for Gas‑Barrier Films and Coatings

When designing polymer films with low oxygen or water‑vapor permeability, the intrinsically higher density of Bis[3‑nitro‑4‑aminophenyl]sulfone (1.641 g cm⁻³) compared to conventional DDS (1.27–1.36 g cm⁻³) translates to reduced free volume in the cured polymer matrix [1]. Combined with the enhanced intermolecular interactions from the polar nitro groups, polymers derived from this monomer are expected to exhibit superior barrier performance, making the compound a strategic procurement choice for flexible electronics encapsulation, fuel‑cell membrane matrices, and high‑barrier packaging applications.

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